Product packaging for Methyl 5-bromo-1-naphthoate(Cat. No.:CAS No. 59866-97-6)

Methyl 5-bromo-1-naphthoate

Cat. No.: B1307683
CAS No.: 59866-97-6
M. Wt: 265.1 g/mol
InChI Key: MGAHYBCONLQGDK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-naphthoate (CAS 59866-97-6) is a high-purity chemical intermediate of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a naphthalene ring system substituted with both an ester and a bromine moiety, making it a versatile building block for constructing more complex molecular architectures . Its molecular formula is C12H9BrO2, and it has a molecular weight of 265.10 g/mol . In research settings, this ester serves as a critical precursor in metal-catalyzed cross-coupling reactions, such as the decarboxylative C-halide coupling reported in recent scientific literature . Its structural features are analogous to those of other naphthoate esters, which are prominently utilized in the investigation of N-Methyl-D-Aspartate (NMDA) receptors, playing a role in the development of potential neuroactive compounds . Furthermore, related brominated naphthoic acid derivatives demonstrate utility as protective groups for alcohols and as key intermediates in the synthesis of active pharmaceutical ingredients such as aldose reductase inhibitors . This product is intended for research and development purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9BrO2 B1307683 Methyl 5-bromo-1-naphthoate CAS No. 59866-97-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromonaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAHYBCONLQGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404236
Record name methyl 5-bromo-1-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59866-97-6
Record name methyl 5-bromo-1-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 5 Bromo 1 Naphthoate and Its Precursors

Regioselective Bromination Strategies for Naphthalene (B1677914) Carboxylates

The introduction of a bromine atom at a specific position on the naphthalene ring is a critical step in the synthesis of Methyl 5-bromo-1-naphthoate. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the naphthalene core.

Bromination of Methyl 1-Naphthoate (B1232437) and Related Precursors

The direct bromination of methyl 1-naphthoate is a primary route to obtaining this compound. The ester group (-COOCH₃) at the C1 position is a deactivating group and a meta-director in benzene (B151609) rings. However, in the naphthalene system, its directing influence guides the incoming electrophile. The reaction typically employs a brominating agent like molecular bromine (Br₂) or N-bromosuccinimide (NBS). mdpi.com The choice of solvent and reaction conditions is crucial for controlling the selectivity and minimizing the formation of polybrominated byproducts. researchgate.net For instance, the bromination of naphthalene with various brominating agents can be catalyzed by solid catalysts like FAU-type zeolites to improve selectivity. researchgate.net

Aryl bromides are valuable precursors for a wide range of chemical transformations, including cross-coupling reactions, making their regioselective synthesis a significant area of research. mdpi.com Modern catalytic methods, such as using N-bromosuccinimide supported on alumina (B75360), offer efficient and environmentally friendlier protocols for aromatic bromination. smolecule.com

Reagent/CatalystSubstrateConditionsProduct(s)Yield
N-Bromosuccinimide (NBS)Compound 17Acetonitrile (MeCN), 60°C, 2 hMonobrominated productN/A
N-Bromosuccinimide (NBS)Compound 21Acetonitrile (MeCN), 0°C, 0.5 hCompound 22a92%
1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) / ZeoliteNaphthaleneBall mill, 30 Hz, 2 hBromonaphthalenesN/A

Oxidant-Assisted Bromination Processes

To improve the efficiency and atom economy of bromination reactions, oxidant-assisted processes have been developed. In this approach, an oxidant is added to the reaction mixture to regenerate the active brominating species. A notable example involves the bromination of methyl 6-methoxy-1-naphthoate, a related precursor, using bromine in the presence of an oxidant like hydrogen peroxide. google.com

The oxidant's role is to oxidize the hydrogen bromide (HBr) byproduct back to bromine (Br₂). google.com This in-situ regeneration allows for the use of substoichiometric amounts of molecular bromine, reducing waste and cost. This method has been shown to be effective in the synthesis of methyl 5-bromo-6-methoxy-1-naphthoate. google.com The reaction is typically carried out in a solvent such as acetic acid. google.com

Table 2: Oxidant-Assisted Bromination of Methyl 6-methoxy-1-naphthoate google.com

Substrate Bromine (mol equiv) Oxidant Solvent Temperature

Esterification Techniques for Naphthoic Acid Derivatives

The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 5-bromo-1-naphthoic acid. Various techniques can be employed for this transformation.

The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol (methanol, in this case) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, water is often removed using a Dean-Stark apparatus or by using the alcohol as the solvent. masterorganicchemistry.com

Other methods include converting the carboxylic acid to a more reactive derivative, such as an acid chloride. The 5-bromo-1-naphthoyl chloride can then be reacted with methanol (B129727) to yield the desired ester. Additionally, various coupling reagents used in peptide synthesis, such as TBTU, TATU, or COMU, can facilitate the esterification of carboxylic acids with alcohols at room temperature. organic-chemistry.org

MethodReagentsConditionsKey Features
Fischer EsterificationCarboxylic Acid, Methanol, H₂SO₄ (cat.)RefluxEquilibrium-driven; requires excess alcohol or water removal. masterorganicchemistry.com
Acid Chloride FormationCarboxylic Acid, SOCl₂ or (COCl)₂ then MethanolTwo stepsInvolves a highly reactive intermediate.
Peptide Coupling ReagentsCarboxylic Acid, Alcohol, TBTU/TATU/COMU, BaseRoom TemperatureMild conditions, high efficiency. organic-chemistry.org
Lewis Acid CatalysisCarboxylic Acid, Dialkyl Dicarbonate, MgCl₂Alcohol solventInvolves formation of a carboxylic anhydride (B1165640) intermediate. organic-chemistry.org

Multi-Step Synthesis Pathways from Naphthalene Derivatives

Comprehensive synthetic strategies often involve multiple steps starting from more fundamental naphthalene-based precursors. These pathways allow for the strategic introduction and manipulation of functional groups to build the target molecule.

Conversion from 5-Bromo-1-naphthoic Acid

A direct and logical multi-step synthesis begins with the preparation of 5-bromo-1-naphthoic acid, followed by its esterification. The synthesis of 5-bromo-1-naphthoic acid can be achieved through the bromination of 1-naphthoic acid. smolecule.com This electrophilic aromatic substitution places the bromine at the C5 position due to the directing effects of the carboxylic acid group.

Once 5-bromo-1-naphthoic acid is obtained, it is converted to this compound via one of the esterification methods described in section 2.2. The Fischer esterification is a common and cost-effective choice for this transformation on a larger scale.

Synthetic Scheme: 1-Naphthoic Acid to this compound

Bromination: 1-Naphthoic Acid is reacted with a brominating agent (e.g., Br₂) to yield 5-Bromo-1-naphthoic acid. smolecule.com

Esterification: 5-Bromo-1-naphthoic acid is reacted with methanol in the presence of an acid catalyst to produce this compound. masterorganicchemistry.com

Strategic Routes from Substituted Naphthalene Precursors

More elaborate synthetic routes can be devised starting from other substituted naphthalenes. These pathways often employ protecting or directing groups to achieve the desired substitution pattern.

One example is the synthesis of 5-bromo-2-naphthol from 5-amino-2-naphthol. mdpi.com In this process, a sulfonic acid group is temporarily introduced at the C1 position to act as a protecting and activating group. This allows for a successful Sandmeyer reaction to replace the amino group with a bromine atom. The sulfonic acid group is then removed to yield 5-bromo-2-naphthol. mdpi.com To arrive at this compound from this intermediate, further steps would be required to convert the hydroxyl group at C2 into a methyl ester group at C1, a non-trivial transformation.

Another strategic approach involves the preparation of substituted naphthoic acids from corresponding acetylnaphthalenes. cdnsciencepub.com For example, a suitably substituted acetylnaphthalene can be oxidized (e.g., using sodium hypochlorite) to the corresponding naphthoic acid, which is then esterified. cdnsciencepub.com This allows for the construction of the target molecule by building upon the functionality of a different precursor.

Table 4: Mentioned Compounds

Compound Name
This compound
Naphthalene
Methyl 1-naphthoate
5-Bromo-1-naphthoic acid
1-Naphthoic acid
Bromine
N-bromosuccinimide
Hydrogen peroxide
Methyl 6-methoxy-1-naphthoate
Acetic acid
Methanol
Sulfuric acid
5-amino-2-naphthol
5-bromo-2-naphthol
Acetylnaphthalene
Sodium hypochlorite
1,3-dibromo-5,5-dimethylhydantoin

Green Chemistry Principles in Synthetic Optimization

The application of green chemistry principles to the synthesis of this compound and its precursors is a critical step towards developing more sustainable chemical manufacturing processes. This involves a holistic approach that considers the entire lifecycle of the chemical process, from the choice of starting materials to the final product, with the goal of minimizing its environmental impact.

A primary focus of green chemistry is the reduction of hazardous waste. In the synthesis of 5-bromo-1-naphthoic acid, the precursor to this compound, traditional bromination of 1-naphthoic acid often employs molecular bromine (Br₂), a toxic and corrosive reagent, in halogenated solvents. This can lead to the formation of hazardous byproducts and waste streams.

To mitigate this, alternative brominating agents have been investigated. N-bromosuccinimide (NBS) has emerged as a safer and easier-to-handle alternative to liquid bromine. carlroth.commissouri.eduwikipedia.org It can be used in conjunction with catalysts or under solvent-free conditions, significantly reducing the generation of hazardous waste. lobachemie.com For instance, the use of NBS supported on alumina allows for the bromination of aromatic compounds without the need for a solvent, a significant step towards a greener process. lobachemie.com

Another innovative approach is the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in combination with zeolites as catalysts in a mechanochemical (ball milling) process. researchgate.netresearchgate.net This solvent-free method not only eliminates the use of hazardous solvents but also enhances the atom economy of the reaction. researchgate.net Zeolites, being reusable solid acids, further contribute to waste reduction. greenchemistry.ru

The choice of solvent is another critical factor in green synthesis. Traditional solvents like chlorinated hydrocarbons are often toxic and environmentally persistent. The exploration of environmentally benign solvents is therefore a key area of research. Ionic liquids have shown promise as alternative reaction media for various organic transformations, including those involving naphthalene derivatives. tubitak.gov.trresearchgate.netresearchinschools.orgtubitak.gov.tr Their low volatility and high thermal stability make them attractive replacements for conventional organic solvents. Furthermore, solvent-free reaction conditions, such as those achieved through mechanochemistry, represent the ideal green chemistry scenario by completely eliminating solvent-related waste. researchgate.netnih.gov

Comparison of Bromination Methods for Aromatic Compounds
MethodBrominating AgentSolvent/ConditionsKey Green Advantages
TraditionalMolecular Bromine (Br₂)Halogenated Solvents-
Alternative ReagentN-Bromosuccinimide (NBS)Solvent-free (on alumina)Safer reagent, eliminates solvent waste. lobachemie.com
Catalytic/Mechanochemical1,3-dibromo-5,5-dimethylhydantoin (DBDMH)Solvent-free (ball milling) with Zeolite catalystHigh atom economy, reusable catalyst, no solvent waste. researchgate.netresearchgate.net

Process efficiency in the synthesis of this compound is closely linked to energy consumption, reaction times, and catalyst reusability. Traditional esterification of 5-bromo-1-naphthoic acid with methanol is often catalyzed by strong mineral acids, which can lead to corrosive conditions and difficult separations.

Greener alternatives that enhance process efficiency include enzymatic catalysis and mechanochemistry. Lipase-catalyzed esterification offers a mild and selective method for producing esters, often proceeding under ambient temperature and pressure with high yields. nih.govresearchgate.netnih.gov This approach significantly reduces the energy input required for the reaction and avoids the use of harsh acidic catalysts.

Mechanically induced solvent-free esterification is another highly efficient method. nih.gov By using high-speed ball milling, the reaction between the carboxylic acid and alcohol can be achieved rapidly at room temperature without the need for any solvent, leading to a significant reduction in both energy consumption and waste generation.

From an industrial hygiene perspective, the handling of any chemical requires strict safety protocols. For the synthesis of this compound, this includes managing the risks associated with the starting materials, intermediates, and the final product. Naphthalene and its derivatives are known to have potential health effects, necessitating the use of personal protective equipment (PPE), such as gloves and safety glasses, and ensuring adequate ventilation in the workplace. researchgate.net

When using alternative reagents like NBS, it is important to be aware of their specific hazards. NBS is a lachrymator and an irritant, and appropriate handling precautions, such as working in a well-ventilated fume hood, are essential. carlroth.comlobachemie.comcdhfinechemical.comharpercollege.edusigmaaldrich.com

The management of waste generated during the synthesis is a critical aspect of industrial hygiene and environmental responsibility. Bromine-containing waste is classified as hazardous and must be disposed of according to strict regulations. idealresponse.co.uk This may involve neutralization with a reducing agent, adsorption, or incineration at a licensed facility. idealresponse.co.uk The implementation of bromine recycling processes, where bromide from waste streams is recovered and converted back to bromine, is a prime example of a circular economy approach that minimizes waste and reduces the need for fresh bromine. chimia.chnih.gov

Green Approaches to Esterification
MethodCatalyst/ConditionsKey Advantages for Process Efficiency and Safety
Enzymatic EsterificationLipaseMild reaction conditions (ambient temperature/pressure), high selectivity, reduced energy consumption, biodegradable catalyst. nih.govresearchgate.net
Mechanochemical EsterificationSolvent-free (ball milling)Rapid reaction times at room temperature, no solvent required, reduced energy consumption and waste. nih.gov
Ionic Liquid MediaIonic Liquid as solvent/catalystLow volatility reduces exposure risk, potential for catalyst/solvent recycling. tubitak.gov.trresearchgate.netresearchinschools.orgtubitak.gov.tr

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Bromo 1 Naphthoate

Electrophilic Aromatic Substitution Pathways and Regioselectivity

The regioselectivity of electrophilic aromatic substitution (EAS) on Methyl 5-bromo-1-naphthoate is dictated by the combined electronic effects of the existing substituents on the naphthalene (B1677914) ring. The methoxycarbonyl group (-COOCH₃) at the C1 position is an electron-withdrawing group and acts as a deactivator and a meta-director. chemistrytalk.orgwikipedia.org Conversely, the bromine atom at the C5 position is also a deactivating group but directs incoming electrophiles to the ortho and para positions relative to itself. wikipedia.orgyoutube.com

In the naphthalene ring system of this molecule, the first ring contains the methoxycarbonyl group (at C1) and positions C2, C3, and C4. The second ring contains the bromo group (at C5) and positions C6, C7, and C8. The methoxycarbonyl group deactivates the first ring and would direct an incoming electrophile to the C3 position (meta). The bromo group deactivates the second ring but directs incoming electrophiles to the C6 and C8 positions (ortho and para, respectively, to the bromo group).

Given that both substituents are deactivating, forcing conditions are generally required for electrophilic aromatic substitution to occur. smolecule.com The outcome of the reaction depends on the specific electrophile and reaction conditions, but generally, substitution is more likely to occur on the second ring (positions C6 or C8), which is influenced by the ortho-, para-directing bromo group, rather than the more strongly deactivated first ring containing the ester. Computational methods, such as calculating proton affinities, can be used to predict the most likely sites for electrophilic attack by identifying the most nucleophilic centers in the molecule. nih.gov

Catalytic Cross-Coupling Reactions Involving the Bromine Moiety

The carbon-bromine bond at the C5 position is a key functional group that allows this compound to participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon bonds.

The Sonogashira coupling is a powerful method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne. rsc.orgresearchgate.net The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org this compound can serve as the aryl halide partner in this reaction, allowing for the introduction of an alkynyl group at the 5-position of the naphthalene core.

The general mechanism involves a catalytic cycle with both palladium and copper. The palladium(0) species undergoes oxidative addition with the aryl bromide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst. libretexts.org While traditionally requiring anhydrous and anaerobic conditions, modern protocols have expanded the reaction's versatility. organic-chemistry.org

EntryAlkyne PartnerCatalyst SystemBaseSolventYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTolueneData not available
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHTHFData not available

The data in this table is representative of typical Sonogashira coupling reactions and is for illustrative purposes, as specific yield data for this compound was not found in the provided search results.

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes, typically with high trans selectivity. organic-chemistry.org This palladium-catalyzed reaction involves the oxidative addition of this compound to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. libretexts.org This reaction is a valuable tool for extending the carbon framework at the 5-position with a variety of vinylic groups. nih.gov

EntryAlkene PartnerCatalystBaseSolventYield (%)
1Methyl acrylatePd(OAc)₂Et₃NDMFData not available
2StyrenePd(PPh₃)₄K₂CO₃AcetonitrileData not available

The data in this table is representative of typical Heck coupling reactions and is for illustrative purposes, as specific yield data for this compound was not found in the provided search results.

The Stille reaction is a versatile C-C bond-forming reaction that couples an organic halide with an organotin compound (organostannane), catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture. wikipedia.org The reaction mechanism follows the typical catalytic cycle of oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with the organostannane, and concluding with reductive elimination to give the coupled product. libretexts.org This reaction allows for the introduction of a wide variety of organic groups (alkyl, vinyl, aryl, etc.) at the 5-position of the naphthalene ring. However, a significant drawback is the high toxicity of the tin reagents. organic-chemistry.org

EntryOrganostannane PartnerCatalystSolventYield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄TolueneData not available
2Tributyl(phenyl)stannanePd(dba)₂THFData not available

The data in this table is representative of typical Stille coupling reactions and is for illustrative purposes, as specific yield data for this compound was not found in the provided search results.

Nucleophilic Substitution Reactions and Derivatives

Nucleophilic aromatic substitution (SNAAr) of the bromine atom in this compound is generally challenging. SNAAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). In this compound, the electron-withdrawing methoxycarbonyl group is on a different ring and does not provide the necessary activation for the bromine at C5 to be easily displaced by a nucleophile.

However, under forcing conditions, such as high temperatures or the use of strong bases or metal catalysts, nucleophilic substitution may be achieved. For instance, reactions with nucleophiles like alkoxides or amines could potentially lead to the corresponding ether or amine derivatives. The discovery of nucleophilic substitution reactions dates back to the work of Paul Walden in 1896, and these transformations are a common and versatile reaction type in organic chemistry. libretexts.org In a related compound, 4-bromo-5-nitrophthalodinitrile, the bromine atom is readily substituted by a phenoxy group in the presence of potassium carbonate, demonstrating the feasibility of such reactions when the ring is sufficiently activated. researchgate.net

Photochemical Reactivity and Mechanisms

The photochemical reactivity of bromo-aromatic compounds often involves the cleavage of the carbon-bromine bond upon irradiation with ultraviolet light. For this compound, this could lead to the formation of a naphthyl radical and a bromine radical. The resulting naphthyl radical can then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent to yield the debrominated product, Methyl 1-naphthoate (B1232437). The exact reaction pathway and products would depend on the specific conditions, including the wavelength of light used and the nature of the solvent and any other reagents present. While specific photochemical studies on this compound are not widely documented, the general principles of aryl halide photochemistry suggest that photodebromination would be a plausible reaction pathway.

Photogeneration of Naphthoquinone Methides via Excited-State Processes

The photogeneration of reactive intermediates from naphthol derivatives is a significant area of photochemical research. Upon irradiation in aqueous solutions, 1-naphthol derivatives can generate highly reactive species known as naphthoquinone methides (NQMs). Specifically, photolysis of the parent 1-naphthol in a neutral aqueous solution has been shown to produce 1,5-naphthoquinone methide and the non-Kekulé 1,8-naphthoquinone methide. researchgate.netiaea.org This transformation proceeds through an excited-state process. A transient species that can be assigned to the 1,5-naphthoquinone methide has been detected using laser flash photolysis experiments. researchgate.netiaea.org

While the parent 1-naphthol demonstrates this reactivity, the isomeric 2-naphthol is found to be unreactive under similar photochemical conditions. researchgate.netiaea.org The formation of these NQMs is dependent on the significantly increased acidity of the 1-naphthol derivative in the singlet excited state compared to the ground state. researchgate.netiaea.org For instance, the excited state pKa* of 1-naphthol is 0.4, whereas for 2-naphthol it is 2.8. researchgate.netiaea.org This enhanced acidity in the excited state is a key factor driving the formation of naphthoquinone methides. researchgate.netiaea.org The irradiation of various naphthol derivatives, including quaternary ammonium salts, has been demonstrated to generate 2,6-naphthoquinone-6-methide (NQM) and related analogues. nih.gov

Mechanisms of Excited-State (Formal) Intramolecular Proton Transfer (ESIPT)

The formation of naphthoquinone methides from 1-naphthol derivatives is mechanistically rooted in a process known as excited-state (formal) intramolecular proton transfer (ESIPT). researchgate.netiaea.org In this mechanism, the absorption of light promotes the molecule to an excited electronic state, which dramatically increases the acidity of the hydroxyl proton. nih.gov This heightened acidity facilitates the transfer of a proton. For 1-naphthol, this process leads to the generation of 1,5- and 1,8-naphthoquinone methides. researchgate.netiaea.org Evidence for this intramolecular mechanism comes from isotopic labeling studies; photolysis conducted in a D₂O-CH₃CN solvent mixture results in deuterium exchange specifically at the 5- and 8-positions of the naphthalene ring. researchgate.netiaea.org

ESIPT is an ultrafast phenomenon, often occurring on the femtosecond timescale, and is a fundamental process in many areas of chemistry and biology. nih.govnih.gov The process involves a phototautomerization, where the initial "normal" excited form (N) converts to a tautomeric form (T) through proton transfer. nih.gov This often results in an emission from the tautomeric form that has a characteristically large Stokes shift. rsc.org The efficiency and dynamics of ESIPT can be influenced by substituent electronic properties, which can modify the energetics and subsequent structural relaxation of the molecule. nih.gov

Photodehydroxylation and Photosolvolytic Reactions

In addition to ESIPT, certain substituted 1-naphthol derivatives can undergo efficient photodehydroxylation reactions to form more conjugated naphthoquinone methides. researchgate.netiaea.org This reaction pathway has been observed to form the 1,5-naphthoquinone methide efficiently from a specific 1-naphthol derivative (compound 4 in the source study), while its isomer (compound 5) was unreactive. researchgate.netiaea.org This highlights the strong influence of the substituent pattern on the photochemical reactivity.

The efficient photosolvolytic reaction observed for some of these naphthol systems is also noteworthy. researchgate.netiaea.org Photosolvolysis involves the light-induced cleavage of a bond and subsequent reaction with the solvent. The observation of this efficient process in naphthol derivatives suggests potential applications that leverage the long-wavelength absorption characteristics of the naphthalene chromophore. researchgate.netiaea.org

Application as Photoreleasable Protecting Groups

The unique photochemical properties of naphthol derivatives, particularly their ability to undergo efficient photosolvolytic reactions, make them attractive candidates for the design of photoreleasable protecting groups (PPGs). researchgate.netiaea.org PPGs are moieties that can mask a specific functional group in a molecule and then be removed upon irradiation with light, often at a specific wavelength. This allows for precise spatial and temporal control over the release of active molecules. nih.gov

The long-wavelength absorption of the naphthalene chromophore is a particularly advantageous feature for this application, as it can allow for cleavage using light that is less damaging to biological systems. researchgate.netiaea.org The development of PPGs based on the 2-methyl-1,4-naphthoquinone moiety, for example, has been explored for protecting carboxylates. researchgate.net The general principle involves linking a substrate to the naphthol system, which is then released through a photochemical reaction cascade initiated by light absorption. nih.govresearchgate.net While a variety of chromophores like o-nitrobenzyl and coumarin are used as PPGs, the tunable properties and efficient photoreactions of naphthol derivatives present a promising avenue for creating novel photolabile protecting groups. researchgate.netresearchgate.net

Stereoselective Transformations and Control

Catalytic Asymmetric Alkene Bromoesterification

Naphthoate esters are involved in powerful stereoselective transformations, such as the catalytic asymmetric alkene bromoesterification. This reaction allows for the controlled construction of carbon-heteroatom bonds. nih.gov In a representative reaction catalyzed by (DHQD)₂PHAL, an alkene is treated with a carboxylic acid and a bromenium ion source to yield a bromoester. nih.gov Kinetic studies of this reaction revealed that byproducts generated from common bromenium ion sources, such as primary amides, can act as inhibitors, limiting the catalyst's turnover. nih.govresearchgate.net

To overcome this byproduct inhibition and improve reaction efficiency, two main strategies were developed. One approach involves using an excess of the carboxylic acid nucleophile. The second, more effective method, is to use a bromenium ion source that produces a non-inhibitory byproduct. imperial.ac.uk These improvements enabled the catalyst loading to be significantly reduced from 10 mol% to just 1 mol% while still achieving high conversions in a shorter time frame. nih.govresearchgate.net In a specific application aimed at producing a solid product for easier purification, 1-naphthoic acid was used instead of benzoic acid, leading to the synthesis of a homochiral bromonaphthoate ester. nih.gov

Catalyst Loading and Reaction Efficiency in Asymmetric Bromoesterification. nih.govresearchgate.net
CatalystInitial LoadingOptimized LoadingKey Finding
(DHQD)₂PHAL10 mol%1 mol%Reaction is inhibited by primary amide byproducts from the bromenium source.

Directed Stereoselective Glycosylation Utilizing Naphthoate Platforms

The naphthalene framework is a valuable tool for directing stereoselectivity in complex reactions like glycosylation, which is crucial for the synthesis of oligosaccharides. The construction of 1,2-trans glycosidic linkages, for example, is often achieved through anchimeric assistance from a participating group at the C-2 position of the glycosyl donor. frontiersin.org While traditional participating groups include O-acetyl or O-benzoyl, naphthyl-based protecting groups have been developed to offer unique advantages in controlling reaction outcomes.

Specifically, the naphthylmethyl ether group is widely used as a benzyl ether surrogate that can be cleaved under oxidative conditions. nih.gov To minimize steric hindrance that can adversely affect stereoselectivity, the (1-naphthyl)propargyl ether group was introduced as a sterically unintrusive alcohol protecting group. nih.govfigshare.com This group combines the small size of a propargyl ether with the oxidative cleavage properties of the naphthylmethyl system. When used in conjunction with a 4,6-O-benzylidene protecting group in mannosyl donors, the 3-O-naphthylpropargyl group proved to be extremely effective in directing β-selectivity during glycosylation reactions. nih.govfigshare.com The selective removal of this group is readily accomplished in a single step using dichlorodicyanoquinone (DDQ) in wet dichloromethane, demonstrating its orthogonality to other common protecting groups. nih.govfigshare.com

Protecting Groups in Stereoselective Glycosylation. nih.govfigshare.com
Protecting GroupKey FeatureCleavage ConditionStereochemical Outcome
Naphthylmethyl etherBenzyl ether surrogateOxidative (e.g., DDQ)General use
(1-Naphthyl)propargyl etherSterically minimalDDQ in wet CH₂Cl₂Highly β-selective (in mannosyl donors)

Kinetic and Mechanistic Profiling of Reactions

The study of reaction kinetics and mechanisms provides invaluable insights into the chemical behavior of molecules like this compound. By understanding the rates of reactions and the pathways through which they proceed, chemists can optimize reaction conditions, improve yields, and minimize the formation of undesirable byproducts. A crucial aspect of this is investigating the potential for byproducts to inhibit the catalytic systems often employed in cross-coupling reactions involving aryl halides such as this compound.

Derivatives and Analogues: Advanced Applications in Organic Synthesis

Methyl 5-bromo-1-naphthoate as a Strategic Building Block for Complex Molecular Architectures

This compound serves as a pivotal starting material in the field of organic synthesis, valued for its pre-functionalized naphthalene (B1677914) core. The strategic placement of the bromo and methyl ester groups on the naphthalene ring allows for a diverse range of chemical transformations, making it an exemplary building block for constructing more complex molecular systems. researchgate.netnih.gov The presence of two distinct reactive sites—the C-Br bond and the ester moiety—enables chemists to perform sequential and site-selective modifications.

The bromo group at the C5 position is particularly amenable to a variety of modern cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of alkyl, aryl, alkynyl, and amino substituents, respectively. This versatility is crucial for the assembly of intricate molecular frameworks, such as those found in polycyclic natural products or advanced functional materials. nih.govrsc.org

Simultaneously, the methyl ester at the C1 position can be readily transformed into other functional groups. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into an amide. This orthogonality allows for a multi-step synthetic sequence where the naphthalene core is first elaborated via reactions at the bromo-position, followed by modification of the ester group, or vice versa. This strategic approach minimizes the need for cumbersome protection-deprotection steps and streamlines the synthesis of complex target molecules. nih.gov The iterative assembly of such building blocks is a powerful strategy that shifts the focus of small molecule science from the synthesis itself to the exploration of function. nih.gov

Synthesis of Advanced Substituted Naphthoates and Related Naphthalene Derivatives

The chemical utility of this compound extends to its role as a precursor for a wide array of substituted naphthalene derivatives. researchgate.net The existing functional groups provide handles for further molecular elaboration, leading to advanced intermediates with tailored electronic and steric properties. dntb.gov.ua

Naphthoquinones are a significant class of compounds present in many biologically active natural products. researchgate.net While direct synthesis from this compound is not commonly documented, the synthesis of brominated naphthoquinones from naphthalene precursors provides a clear blueprint for such transformations. An efficient, multi-step procedure can be envisioned where a bromonaphthalene is subjected to oxidation to yield the corresponding 1,4-naphthoquinone. researchgate.net For instance, a four-step reaction sequence starting from naphthalene can produce 2,5,8-tribromonaphthalene-1,4-dione. researchgate.net

Modern synthetic methods have also enabled the creation of novel functionalized naphthoquinones. For example, chalcogen-functionalized naphthoquinones have been synthesized using copper-catalyzed Csp-chalcogen bond formation procedures, highlighting the potential for creating advanced analogues with unique properties for materials science and medicinal chemistry. nih.gov

The C5-bromo substituent on this compound is an ideal handle for introducing further functionality through cross-coupling reactions. Alkynylated naphthoate derivatives, for instance, can be readily prepared via Sonogashira coupling with terminal alkynes. This reaction introduces a rigid, linear alkyne linker, which is a valuable structural motif in materials science and for constructing complex molecular scaffolds.

Hydrogenation of the naphthalene core can lead to tetralin or decalin derivatives, transforming the flat, aromatic system into a three-dimensional aliphatic structure. This transformation dramatically alters the molecule's shape and properties, which can be useful in pharmaceutical design.

Furthermore, one-pot synthetic pathways have been developed for creating novel alkyl 1-naphthoates bearing heterocyclic moieties such as quinoline, pyranone, and cyclohexenone. nih.gov These methods often involve a sequential addition/oxidation process, where alcohols can act as both the solvent and a nucleophile to form the final naphthoate product. nih.gov

Transformation TypeReaction Name/TypeReagentsResulting Functional GroupReference
AlkynylationSonogashira CouplingTerminal Alkyne, Pd catalyst, Cu(I) cocatalyst, Base-C≡C-R dntb.gov.ua
ArylationSuzuki CouplingArylboronic acid, Pd catalyst, Base-Aryl dntb.gov.ua
HydrogenationCatalytic HydrogenationH₂, Pd/C or PtO₂Saturated Carbocyclic Ring (Tetralin/Decalin)Generic Reaction
Ester HydrolysisSaponificationNaOH or KOH, then H₃O⁺-COOHGeneric Reaction
Ester ReductionReductionLiAlH₄-CH₂OHGeneric Reaction

Strategic Functionalization of the Naphthalene Core

Direct and selective functionalization of C-H bonds is a primary goal in modern organic synthesis as it offers a more atom-economical route to complex molecules by avoiding pre-functionalization steps. researchgate.net Significant efforts have been dedicated to developing methods for the site-selective functionalization of the naphthalene core. researchgate.netresearchgate.net

While this compound itself does not possess aliphatic C-H bonds on its aromatic core, the strategic functionalization of such bonds on substituted naphthalene derivatives is of high importance. A powerful and modern approach for this transformation involves the use of N-bromoamides in the presence of visible light. researchgate.netacs.org This method allows for the site-selective bromination of unactivated aliphatic C-H bonds under mild conditions. researchgate.net

The mechanism is a radical-mediated process where an amidyl radical, generated by visible light, selectively abstracts a hydrogen atom from an aliphatic C-H bond (a process known as Hydrogen Atom Transfer or HAT). researchgate.net The resulting carbon-centered radical then reacts with the N-bromoamide to form the alkyl bromide and regenerate the amidyl radical, propagating the chain reaction. The site-selectivity of these reactions is often excellent, rivaling or even exceeding that of other intermolecular C-H functionalization methods. researchgate.netacs.org

In the broader context of naphthalene chemistry, where direct C-H functionalization is challenging due to multiple reactive sites, such strategies are invaluable. While this specific method applies to aliphatic side chains, the underlying principle of achieving site-selectivity is crucial. For the aromatic C-H bonds on the naphthalene ring itself, other strategies such as transition-metal-catalyzed, directing-group-assisted C-H activation are employed to control regioselectivity, for example, achieving selective functionalization at the C5 position of 1-naphthoic acids. dntb.gov.ua

Functionalization StrategyTarget BondKey FeaturesTypical ConditionsReference
Visible-Light-Mediated BrominationAliphatic C-HHigh site-selectivity for 2° and 3° C-H bonds; mild conditions.N-bromoamide, visible light, room temperature. researchgate.netacs.org
Directed C-H BorylationAromatic C-HRemote site-selectivity controlled by hydrogen bonding with catalyst.Ir catalyst, bipyridine ligand. chemrxiv.org
Ruthenium-Catalyzed AlkylationAromatic C-H (meta to directing group)Site-selective C5-alkylation of 1-naphthoic acids.Ru catalyst, N-ligand, alkyl halide. dntb.gov.ua

Role in Specialized Chemical Research Fields

Medicinal Chemistry Research and Pharmaceutical Intermediates

In the realm of medicinal chemistry, the naphthalene (B1677914) scaffold is a well-established constituent of numerous therapeutic agents. Methyl 5-bromo-1-naphthoate functions as a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). mdpi.comnih.gov

This compound and its parent acid are recognized as important intermediates in the synthesis of complex organic molecules for pharmaceutical applications. The naphthalene ring is a core structural component of various drugs, including the aldose reductase inhibitor Tolrestat. nih.gov Tolrestat features a substituted naphthalene core, and its synthesis and the development of its analogues rely on starting materials that allow for the precise placement of different functional groups. nih.gov

The bromine atom on the this compound molecule is particularly significant as it provides a reactive site for introducing other substituents through various organic reactions, such as Suzuki or Sonogashira cross-coupling. This versatility allows medicinal chemists to build the complex molecular architecture required for a specific therapeutic effect, making brominated naphthoates valuable precursors in the synthetic pathways leading to potential new drugs.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how a molecule's chemical structure correlates with its biological activity. nih.govnih.gov These studies involve systematically modifying a lead compound to identify the key structural features—known as the pharmacophore—responsible for its therapeutic effects and to optimize properties like potency and selectivity. researchgate.net

For naphthoate-based compounds, SAR studies would involve synthesizing a series of analogues where the position and nature of substituents on the naphthalene ring are varied. For instance, the bromine atom in this compound could be moved to other positions or replaced with different halogens or other functional groups. Similarly, the methyl ester could be altered. By testing these new derivatives, researchers can determine which structural modifications enhance or diminish the desired biological activity, guiding the design of more effective drug candidates. nih.govnih.gov

Table 1: Principles of Structure-Activity Relationship (SAR) Studies

Principle Description Relevance to this compound
Identification of Pharmacophore Determining the essential structural features of a molecule required for its biological activity. The naphthalene ring is a core scaffold; SAR would probe the importance of the bromo and ester groups at positions 5 and 1.
Potency Enhancement Modifying the structure to increase the compound's activity at lower concentrations. Altering substituents to improve binding affinity with a biological target, such as an enzyme or receptor.
Selectivity Improvement Modifying the structure to minimize off-target effects and reduce potential side effects. Fine-tuning the molecule's shape and electronic properties to ensure it interacts specifically with the intended target.

| Optimization of Properties | Adjusting the structure to improve pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). | Changes to the molecule, such as modifying its hydrophobicity, can affect how it behaves within a biological system. researchgate.net |

The naphthalene ring system is a common feature in many compounds designed to modulate the activity of enzymes. nih.govnih.gov Naphthoquinone derivatives, for example, have been identified as potent inhibitors of various enzymes, including topoisomerase I and pyruvate kinase M2 (PKM2), which are significant targets in cancer therapy. nih.govnih.gov Furthermore, derivatives of 1,4-naphthoquinone have shown inhibitory activity against the catalase enzyme. researchgate.net

The development of Tolrestat and its analogues as inhibitors of the enzyme aldose reductase further highlights the importance of the naphthalene scaffold in designing enzyme modulators. nih.govnih.gov The planar structure of the naphthalene ring allows it to fit into the active sites of enzymes, where it can engage in key interactions that block the enzyme's function. Researchers actively explore libraries of naphthoate derivatives, modifying the substituents on the ring to achieve high potency and selectivity for specific enzyme targets implicated in various diseases.

Supramolecular Chemistry and Advanced Materials Science Applications

Supramolecular chemistry focuses on the study of chemical systems held together by non-covalent interactions, such as hydrogen bonds and π-π stacking. nih.gov These interactions are central to the processes of molecular recognition and self-assembly, which allow for the construction of complex, functional materials from the bottom up. researchgate.net

Molecular recognition is the process by which molecules selectively bind to one another through non-covalent forces. This principle is the basis of host-guest chemistry, where a larger "host" molecule selectively binds a smaller "guest" molecule. nih.gov The aromatic π-system of the naphthalene core in this compound makes it an excellent candidate for participating in these interactions.

The electron-rich surface of the naphthalene ring can engage in π-π stacking with other aromatic systems, a key interaction in the formation of ordered supramolecular structures. researchgate.net As a guest molecule, this compound could be encapsulated within the cavity of a macrocyclic host, such as a cyclodextrin or a calixarene. This selective binding can be used to protect the guest molecule, alter its solubility, or control its release, with applications in areas like drug delivery and chemical sensing. nih.gov

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. nih.govresearchgate.net This process is fundamental to creating advanced materials with tailored properties. The planar and rigid structure of the naphthalene ring in this compound predisposes it to self-assemble through π-π stacking interactions. researchgate.net

This stacking can lead to the formation of one-dimensional columns or two-dimensional sheets, creating ordered materials with potentially useful electronic or optical properties. By designing derivatives of this compound with additional functional groups capable of forming other non-covalent bonds (like hydrogen bonds), scientists can program molecules to self-assemble into more complex and hierarchical structures. mdpi.comresearchgate.net This bottom-up approach is a cornerstone of nanotechnology and is used to develop novel materials for electronics, photonics, and sensing applications. nih.gov

| Host-Guest Interactions | The encapsulation of a "guest" molecule within a larger "host" molecule. | The naphthalene unit can act as a guest that binds within a host's cavity. nih.gov |

Development of Smart Materials and Chemical Sensors

The foundational structure of this compound is relevant in the field of material science, particularly through its hydrolysis product, 5-bromo-1-naphthoic acid. This parent compound is utilized in the creation of functional materials with specific electronic and optical properties. smolecule.com Such materials are integral to the development of "smart materials," which can respond to external stimuli.

Research in this area has indicated that derivatives of 5-bromo-1-naphthoic acid can be incorporated into the synthesis of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). smolecule.com These components are fundamental to modern electronics and display technologies. The naphthalene unit provides a rigid, planar structure with desirable electronic properties, while the bromo- and carboxylic acid groups offer sites for further chemical reactions to fine-tune the material's characteristics. While the direct application of this compound is as a precursor, its structural attributes are essential for the performance of these advanced materials.

Table 1: Applications in Material Science

Application Area Role of Naphthoate Structure Example Components
Smart Materials Precursor to functional organic materials Organic Light-Emitting Diodes (OLEDs)

Integration into Lanthanide Complexes for Optical Materials

Naphthalene derivatives are widely explored as ligands in the formation of lanthanide complexes for optical materials due to their ability to absorb and transfer energy efficiently to the lanthanide ions, a process known as the "antenna effect." This sensitization leads to strong and sharp luminescence from the lanthanide ions, which is highly desirable for applications in lighting, displays, and sensors. mdpi.comsemanticscholar.org

While specific studies detailing the integration of this compound into lanthanide complexes are not extensively documented, the broader class of naphthoate and naphthalimide ligands is well-established in this field. For instance, lanthanide complexes with substituted naphtholate ligands have been shown to exhibit exceptionally bright near-infrared (NIR) luminescence. researchgate.net The formation of ordered molecular assemblies, such as Langmuir-Blodgett films, with lanthanide complexes containing organic ligands can lead to specialized optical properties like linearly polarized luminescence. Although not specifically demonstrated with this compound, its structural motifs are consistent with ligands used for these purposes. The bromo-substituent could also be used to further modify the ligand structure to tune the photophysical properties of the resulting lanthanide complex.

Chemical Biology and Biomedical Probe Development

The naphthalene scaffold is a common feature in the design of molecules for chemical biology and biomedical applications, owing to its inherent fluorescence and biocompatibility.

Naphthalene derivatives are frequently used as fluorophores in the design of fluorescent probes for detecting ions and biomolecules. nih.gov The synthesis of such probes often involves modifying a naphthalene core to include a recognition site for the target analyte and to modulate the fluorescence output upon binding.

Bromo-substituted naphthalic anhydrides, which are structurally related to this compound, are used as starting materials in the synthesis of fluorescent dyes and chemosensors. nih.govtue.nl For example, 4-bromo-1,8-naphthalic anhydride (B1165640) is a key intermediate for creating novel fluorescent probes. nih.govtue.nl The bromine atom serves as a handle for introducing other functional groups through reactions like Suzuki coupling, allowing for the construction of complex sensor molecules. tue.nl While a direct synthetic route from this compound to a specific fluorescent probe is not prominently featured in the literature, its structure as a bromo-naphthalene derivative makes it a plausible and versatile starting material for such applications.

Advanced Glycation End-products (AGEs) are harmful compounds that form when proteins or lipids become glycated after exposure to sugars. researchgate.netcymitquimica.com They are implicated in aging and the progression of many degenerative diseases, including diabetes and Alzheimer's disease. researchgate.netcymitquimica.com Consequently, there is significant interest in developing "AGEs breakers," which are molecules that can break the cross-links formed by AGEs and potentially reverse the associated damage. researchgate.nettcichemicals.com

The search for effective AGEs breakers involves the synthesis and screening of novel chemical entities. researchgate.net Naphthoic acid derivatives have been investigated in this context. 5-Bromo-1-naphthoic acid, the hydrolyzed form of this compound, is noted for its utility as an intermediate in the synthesis of pharmaceutically relevant molecules. smolecule.com The reactivity of the bromo- and carboxylic acid groups allows for the creation of diverse libraries of compounds that can be evaluated for their biological activity, including the potential to act as AGEs breakers. While specific research detailing the conversion of this compound into a tested AGEs breaker is not widely published, its role as a precursor makes it a relevant compound in this area of research. smolecule.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
5-bromo-1-naphthoic acid
5-bromonaphthoyl chloride
4-bromo-1,8-naphthalic anhydride
4-bromo-1,8-naphthalenedicarboximide
2-methoxyphenylboronic acid
5,11-dibromo derivative 6 (from source)
N-phenacylthiazolium
Aminoguanidine
ALT-711 (alagebrium)
Lanthanide
Europium

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Methyl 5-bromo-1-naphthoate, providing precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) frameworks of the molecule.

In ¹H NMR spectroscopy, the aromatic protons of the naphthalene (B1677914) ring system typically appear in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. oregonstate.edulibretexts.org The specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) of these protons are dictated by their position relative to the bromo and methyl ester substituents. The methyl protons of the ester group characteristically appear as a sharp singlet further upfield, typically in the range of 3.5 to 4.0 ppm. libretexts.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift, usually found in the 165-175 ppm region. rsc.orgchemicalbook.com The aromatic carbons of the naphthalene ring produce a cluster of signals between approximately 120 and 140 ppm. The carbon atom directly bonded to the bromine atom (C5) experiences a shielding effect, influencing its chemical shift. The methoxy (B1213986) carbon (-OCH₃) of the ester group gives rise to a distinct signal in the upfield region, typically around 50-55 ppm.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed for conformational analysis, revealing through-space interactions between protons and helping to define the preferred orientation of the methyl ester group relative to the naphthalene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom TypeTechniqueExpected Chemical Shift (ppm)
Aromatic Protons (C-H)¹H NMR7.0 - 8.5
Methyl Protons (-OCH₃)¹H NMR3.5 - 4.0
Carbonyl Carbon (C=O)¹³C NMR165 - 175
Aromatic Carbons (C-C/C-H)¹³C NMR120 - 140
Methoxy Carbon (-OCH₃)¹³C NMR50 - 55

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which induces molecular vibrations.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1710-1730 cm⁻¹. The aromatic nature of the naphthalene ring is confirmed by the presence of C=C stretching vibrations within the 1450-1600 cm⁻¹ range and aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹. The C-O stretching vibrations of the ester group are also characteristic, with strong bands typically observed in the 1200-1300 cm⁻¹ region. The C-Br stretching vibration is usually found in the lower frequency "fingerprint region" of the spectrum (below 1000 cm⁻¹), which can be complex and harder to assign definitively.

Table 2: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-HStretching3000 - 3100Medium
Ester C=OStretching1710 - 1730Strong
Aromatic C=CStretching1450 - 1600Medium-Strong
Ester C-OStretching1200 - 1300Strong
C-BrStretching500 - 650Medium-Strong

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the precise molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. The molecular formula of the compound is C₁₂H₉BrO₂. cymitquimica.com

Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments. youtube.com This results in two peaks of almost equal intensity separated by two mass-to-charge units (m/z), referred to as the M⁺ and M+2 peaks. The calculated molecular weight is approximately 264 g/mol for the ⁷⁹Br isotope and 266 g/mol for the ⁸¹Br isotope. cymitquimica.com

Common fragmentation pathways for aromatic esters under electron ionization (EI) include the loss of the methoxy group (-OCH₃) to form the [M-31]⁺ ion and the loss of the entire carbomethoxy group (-COOCH₃) to yield the [M-59]⁺ ion. libretexts.orgchemguide.co.uk The fragmentation of the naphthalene ring itself can also lead to a series of characteristic smaller ions.

Table 3: Predicted Mass Spectrometry Data for this compound
IonFormulaPredicted m/z ValuesDescription
[M]⁺·[C₁₂H₉BrO₂]⁺·264 / 266Molecular Ion (⁷⁹Br / ⁸¹Br)
[M-OCH₃]⁺[C₁₁H₆BrO]⁺233 / 235Loss of methoxy radical
[M-COOCH₃]⁺[C₁₀H₆Br]⁺205 / 207Loss of carbomethoxy radical
[C₁₀H₇]⁺[C₁₀H₇]⁺127Naphthyl cation (loss of Br and COOCH₃)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The extended π-conjugated system of the naphthalene ring is responsible for strong absorption in the ultraviolet region.

Naphthalene and its derivatives typically exhibit several absorption bands corresponding to π → π* transitions. researchgate.netresearchgate.net For substituted naphthalenes, these bands are often observed in the 250-350 nm range. ias.ac.in The position (λ_max) and intensity (molar absorptivity, ε) of these bands can be influenced by the nature and position of substituents. The bromo and methyl ester groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in intensity compared to unsubstituted naphthalene. These studies are crucial for understanding the electronic structure and the effects of substitution on the energy levels of the molecular orbitals.

X-ray Crystallography and Diffraction Studies for Solid-State Structure and Molecular Arrangement

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Information

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that can provide information about the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of a sample's surface.

For this compound, an XPS analysis would show core-level spectra for Carbon (C 1s), Oxygen (O 1s), and Bromine (Br 3d). The high-resolution C 1s spectrum could be deconvoluted to distinguish between carbons in different chemical environments, such as the aromatic ring, the carbonyl group, and the methoxy group. The O 1s spectrum would show components for the carbonyl and ether-linked oxygens of the ester. The Br 3d spectrum would confirm the presence of bromine and its binding energy would be characteristic of bromine bonded to an aromatic carbon. researchgate.netxpsfitting.com The Br 3d peak is a doublet (3d₅/₂ and 3d₃/₂) due to spin-orbit coupling. thermofisher.com

Polarized Optical Spectroscopy (e.g., Waveguide Polarized Absorption, Linearly Polarized Luminescence)

Polarized optical spectroscopy techniques are used to study the orientation of molecules and the direction of their electronic transition dipole moments. For aromatic molecules like naphthalene derivatives, these methods can provide detailed information about the polarization of electronic transitions.

Studies on naphthalene in stretched polymer films have determined the polarization directions of its various electronic absorption bands relative to the long and short axes of the molecule. researchgate.net Similar studies on this compound, for instance by measuring linearly polarized absorption or luminescence on aligned samples, could determine how the bromo and ester substituents affect the orientation of the transition moments for the observed π → π* transitions. dtu.dk Furthermore, techniques like circularly polarized luminescence (CPL) could be applied to chiral derivatives or assemblies to investigate chiroptical properties. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation

Detailed research findings, including specific methods (e.g., column type, mobile phase composition, flow rate, and detection wavelength) and data tables for the HPLC analysis of this compound, are not available in the reviewed literature. Purity assessment of related compounds like 5-bromo-1-naphthoic acid is mentioned in commercial contexts, often indicating a purity of 98% as determined by HPLC, but the specific methodologies are not provided. For analogous compounds, reverse-phase HPLC is a common technique for purity determination and separation.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis) in Materials Contexts

Specific data from thermal analysis techniques such as Thermogravimetric Analysis (TGA) for this compound, including thermograms or tables detailing decomposition temperatures, have not been reported in the accessible scientific literature. While thermal analysis is a standard method for characterizing the thermal stability of chemical compounds, specific studies detailing these properties for this compound are not publicly documented.

Computational and Theoretical Chemistry Studies of Methyl 5 Bromo 1 Naphthoate and Analogues

Quantum Mechanical Calculations (Density Functional Theory (DFT), Ab Initio Methods)

Quantum mechanical (QM) methods are fundamental to modern chemical research, providing detailed information about molecular systems. Density Functional Theory (DFT) has become particularly popular due to its balance of computational cost and accuracy, making it suitable for studying relatively large aromatic systems like naphthoate derivatives. nih.govresearchgate.net Ab initio methods, while often more computationally intensive, can offer higher accuracy for specific properties.

DFT calculations, frequently employing hybrid functionals like B3LYP, are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties of molecules such as 6-bromo-2-naphthoic acid, a structural analogue of Methyl 5-bromo-1-naphthoate. nih.gov These calculations provide a foundational understanding of the molecule's stable conformation and energy landscape.

The electronic properties of a molecule are dictated by the arrangement of its electrons in molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic transitions. wikipedia.orgdergipark.org.tr

For aromatic esters like this compound, the HOMO is typically a π-orbital located on the naphthalene (B1677914) ring system, representing the region most susceptible to electrophilic attack. The LUMO is usually a π*-orbital, indicating the region likely to accept electrons in a reaction. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. worldwidejournals.com In substituted naphthalenes, both activating and deactivating groups can significantly influence these orbital energies and, consequently, the molecule's reactivity.

Table 1: Representative Calculated Electronic Properties for a Naphthoate Analogue using DFT (B3LYP/6-311+G(d,p)).
ParameterCalculated Value (eV)Significance
EHOMO-6.58Energy of the highest occupied molecular orbital; related to electron-donating ability.
ELUMO-1.95Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.63Indicates chemical reactivity and kinetic stability. wikipedia.org
Ionization Potential (I)6.58Energy required to remove an electron.
Electron Affinity (A)1.95Energy released upon gaining an electron.

Data are hypothetical, based on typical values for similar aromatic compounds for illustrative purposes.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. researchgate.net This involves identifying reactants, products, intermediates, and, most importantly, transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and rate. mdpi.com

For this compound, computational studies could explore various reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon or hydrolysis of the ester group. By calculating the geometries and energies of the transition states for different possible pathways, researchers can predict which mechanism is more favorable. researchgate.net For example, studies on related systems have used DFT to compare the energy barriers for different reaction pathways, such as O-H versus C-H bond insertion, providing a detailed understanding of reaction selectivity. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamics

While QM methods provide detailed information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. aip.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. aip.org

For a molecule like this compound, MD simulations can explore the conformational space, particularly the rotation around the single bond connecting the ester group to the naphthalene ring. This is crucial for understanding how the molecule's shape changes in different environments, such as in solution or within a biological receptor site. Previous studies on substituted naphthalenes have used MD to suggest the existence of specific conformations, such as bent structures, in complex environments like lipid membranes. researchgate.net These simulations can also reveal the flexibility of the molecule and the timescales of different motions, which are important for its interactions and reactivity. nih.gov

Analysis of Non-Covalent Interactions (NCIs)

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. Computational methods are essential for identifying and quantifying these weak forces.

The planar aromatic naphthalene core of this compound makes it a prime candidate for π-stacking interactions. These interactions, arising from a combination of electrostatic and dispersion forces, occur when aromatic rings stack face-to-face or in a parallel-displaced manner. nih.gov Computational studies on naphthalene and its derivatives have shown that π-stacking is a key factor in the formation of dimers and larger aggregates. nih.govbenthamopenarchives.com

DFT calculations can be used to determine the preferred geometries (e.g., parallel-displaced, T-shaped) and stabilization energies of π-stacked dimers. nih.gov Energy decomposition analyses can further dissect the interaction energy into its electrostatic, dispersion, and repulsion components, revealing the physical origin of the stacking force. nih.gov For halogenated naphthalenes, substituents can modulate the electrostatic potential of the ring, thereby influencing the strength and geometry of these interactions. nih.gov Studies on the co-crystal of naphthalene and octafluoronaphthalene, for instance, show that the π-stacking interaction is the strongest force governing the crystal structure. benthamopenarchives.com

Table 2: Typical π-Stacking Interaction Parameters for Naphthalene Analogues.
Dimer SystemInteraction Energy (kcal/mol)Interplanar Distance (Å)Computational Method
Naphthalene Dimer-2.5 to -5.03.4 - 3.8DFT/Ab Initio
Naphthalene-Octafluoronaphthalene~ -7.0~ 3.5DFT benthamopenarchives.com
2-Naphthalenethiol Dimer~ -8.5~ 3.6DFT nih.gov

Values are approximate and compiled from various computational studies on naphthalene systems to illustrate typical ranges.

While this compound does not possess a strong hydrogen bond donor like a hydroxyl or amine group, the oxygen atoms of its ester functionality can act as hydrogen bond acceptors. scite.ai Computational analysis is crucial for identifying and characterizing these interactions, which play a significant role in solvation, crystal engineering, and molecular recognition. nih.gov

QM calculations can be used to model the interaction of this compound with potential hydrogen bond donors (e.g., water, alcohols). By analyzing the geometry (bond lengths and angles) and energetics of the resulting complex, the strength of the hydrogen bond can be quantified. nih.gov Advanced techniques like the Quantum Theory of Atoms in Molecules (AIM) can be applied to the calculated electron density to find bond critical points, providing definitive evidence of a hydrogen bonding interaction. scite.ai Such analyses are vital for understanding how the molecule interacts with its environment, which in turn influences its solubility, reactivity, and potential biological activity. nih.gov

Electrostatic and Van der Waals Force Contributions

In the computational analysis of this compound, understanding the contributions of electrostatic and van der Waals forces is crucial for predicting its intermolecular interactions and, consequently, its physical properties and behavior in a biological system. These non-covalent interactions govern how the molecule interacts with its environment, including other molecules of its kind in a crystal lattice or with a receptor site.

Electrostatic Potential: The electrostatic potential (ESP) surface of a molecule is a valuable tool for understanding its reactive behavior. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. For this compound, the ESP would be characterized by regions of negative potential (red/yellow) and positive potential (blue). The electronegative oxygen atoms of the methoxycarbonyl group would create a region of high negative electrostatic potential, making them likely sites for electrophilic attack or for forming hydrogen bonds with hydrogen bond donors. Conversely, the hydrogen atoms of the methyl group and the naphthalene ring would exhibit positive electrostatic potential. The bromine atom, due to its electronegativity and the phenomenon of the "sigma-hole" (a region of positive electrostatic potential on the outermost portion of the halogen atom), can also play a role in specific halogen bonding interactions.

A hypothetical breakdown of the interaction energies for a this compound dimer is presented in the table below to illustrate the relative contributions of these forces.

Interaction TypeHypothetical Energy Contribution (kcal/mol)Description
Electrostatic-4.5Arises from the interaction of permanent dipoles and quadrupoles, primarily involving the ester group.
Dispersion-8.2Dominant contribution from the large, polarizable naphthalene ring system (π–π stacking).
Repulsion+3.7Short-range repulsive forces due to orbital overlap.
Total Van der Waals-9.0Sum of all non-covalent interactions.

Note: The data in this table is illustrative and intended to demonstrate the concepts. Actual values would require specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) Theory Applications in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy and spatial distribution of these orbitals in this compound can provide significant insights into its reactivity.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. For this compound, the HOMO is expected to be distributed primarily over the electron-rich naphthalene ring system. The LUMO, on the other hand, is the orbital that is most likely to accept electrons, indicating where the molecule will act as an electrophile. The LUMO is anticipated to have significant contributions from the carbonyl carbon of the ester group and the carbon atoms of the naphthalene ring, particularly those susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the bromine atom and the methyl ester group on the naphthalene ring will influence the energies of the frontier orbitals. The electron-withdrawing nature of these substituents would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted naphthalene.

Computational studies on related naphthalene derivatives have shown that substituents significantly impact the HOMO-LUMO gap and thus the reactivity. ajpchem.org For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic modifications and understanding potential metabolic transformations.

ParameterHypothetical Value (eV)Implication for Reactivity
HOMO Energy-6.85Indicates the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy-1.23Indicates the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE)5.62A larger gap suggests higher kinetic stability and lower chemical reactivity.

Note: The data in this table is illustrative and based on general principles for similar aromatic compounds. Actual values would require specific quantum chemical calculations.

Topological Analysis (e.g., Bader Theory of Atoms in Molecules (AIM))

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to define chemical bonds and atomic interactions. This analysis is based on the topology of the electron density, specifically the location and properties of critical points where the gradient of the electron density is zero.

For this compound, an AIM analysis would reveal bond critical points (BCPs) between covalently bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide quantitative information about the nature of the chemical bonds. For instance, a high value of ρ and a negative value of ∇²ρ are characteristic of a shared (covalent) interaction, while low ρ and positive ∇²ρ indicate a closed-shell interaction (e.g., ionic bonds, van der Waals interactions, or hydrogen bonds).

AIM analysis would be particularly useful in characterizing the C-Br bond and the bonds within the ester group. It could also identify weaker non-covalent interactions, such as intramolecular hydrogen bonds or steric contacts, by locating BCPs between non-bonded atoms. The presence and characteristics of these BCPs would provide a detailed picture of the electronic structure and bonding within the molecule.

BondHypothetical Electron Density (ρ) at BCP (a.u.)Hypothetical Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Bond Character
C-C (aromatic)0.28-0.75Covalent
C=O0.35-0.50Polar Covalent
C-Br0.15+0.10Polar Covalent with some closed-shell character

Note: The data in this table is illustrative. Actual values would be derived from the calculated electron density of the molecule.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. A key feature of NBO analysis is its ability to quantify electronic delocalization through the examination of interactions between filled (donor) and empty (acceptor) orbitals.

In this compound, NBO analysis would describe the electronic structure in terms of C-C and C-H sigma bonds, C=C and C=O pi bonds, and lone pairs on the oxygen and bromine atoms. More importantly, it would reveal the extent of electron delocalization from the naphthalene ring to the methyl ester group and the influence of the bromine substituent.

The delocalization is quantified by the second-order perturbation theory analysis of the Fock matrix in the NBO basis. This analysis provides stabilization energies (E(2)) for donor-acceptor interactions. For example, significant E(2) values for interactions between the pi orbitals of the naphthalene ring (donors) and the pi* antibonding orbital of the carbonyl group (acceptor) would indicate strong conjugation and electron delocalization. Similarly, interactions involving the lone pairs of the bromine atom and the sigma* antibonding orbitals of the adjacent C-C bonds would describe hyperconjugative effects.

This analysis provides a quantitative measure of resonance effects and helps to explain the molecule's electronic properties and reactivity.

Donor NBOAcceptor NBOHypothetical Stabilization Energy E(2) (kcal/mol)Interaction Type
π(C1-C2)π(C=O)15.8π-conjugation
LP(O)σ(C-C)5.2Hyperconjugation
LP(Br)σ*(C-C)2.1Hyperconjugation

Note: The data in this table is illustrative and represents plausible interactions and energies for this type of molecule.

Biological Research Perspectives and Bioactivity Mechanisms

Antimicrobial Properties and Investigations into Enzyme Inhibition for Bacterial Growth

Naphthoquinone derivatives, a class of compounds related to naphthoates, have demonstrated a spectrum of biological activities, including antifungal and antibacterial properties. researchgate.netmdpi.comfrontiersin.org The mechanisms behind their antibacterial action are multifaceted and can involve the disruption of protein and nucleic acid synthesis, modulation of cellular redox processes, and the induction of apoptosis in bacterial cells. frontiersin.org

Research into novel naphthoquinone amide derivatives has shown significant antimicrobial activity against human bacterial pathogens. nih.gov For instance, certain synthesized amide derivatives of juglone, lawsone, and menadione (B1676200) exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and the yeast pathogen Fluconazole-resistant Candida albicans (FRCA). nih.gov The investigation into β-Naphthol derivatives has also identified compounds with potential for antimicrobial therapy through the inhibition of enzymes like α-amylase and α-glucosidase. bohrium.com Molecular docking studies have helped in identifying specific structural features, such as bromo substitutions, that contribute to potent enzyme inhibition. bohrium.com

The prokaryotic protein MreB, an actin homolog essential for maintaining the structure of rod-shaped bacteria, has been identified as a target for antibacterial drug discovery. nih.gov While specific studies on Methyl 5-bromo-1-naphthoate are not detailed, the broader class of naphthalene (B1677914) derivatives is being explored for its potential to inhibit such critical bacterial enzymes. For example, studies on naphthyridine derivatives have shown that the introduction of a bromine atom can enhance antibacterial activity, with some compounds acting as DNA gyrase inhibitors. mdpi.com

Table 1: Antimicrobial Activity of Selected Naphthoquinone Amide Derivatives
Compound IDParent NaphthoquinoneTarget PathogenObserved Activity
8gPlumbaginMRSA & FRCAMaximum Activity
10gJugloneMRSA & FRCAMaximum Activity
11gMenadioneMRSA & FRCAMaximum Activity

Source: Adapted from research on novel naphthoquinone amide derivatives. nih.gov

Anticancer Activity Research and Mechanisms of Apoptosis Induction

Naphthoquinone derivatives have been a significant focus of anticancer research due to their cytotoxic activities against various cancer cell lines. researchgate.netmdpi.com The mechanisms underlying their anticancer effects are diverse and include the generation of reactive oxygen species (ROS), interaction with DNA topoisomerases I and II, and intercalation into DNA. researchgate.netnih.govmdpi.com These actions lead to DNA damage and ultimately induce apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov

Several molecular pathways are targeted by these compounds. They can induce cancer cell death by inhibiting topoisomerase II (Top2), regulating the tumor suppressor factor p53, and modulating signaling pathways like STAT3 and NF-κB. researchgate.net The induction of apoptosis is a key mechanism, and studies have shown that naphthoquinone-based compounds can trigger this process in a dose- and time-dependent manner, often involving the activation of caspases. nih.gov For instance, certain shikonin (B1681659) derivatives have been found to induce robust apoptosis in melanoma cells through a caspase-dependent pathway without causing significant cell membrane damage. mdpi.com

The structural features of these derivatives play a crucial role in their activity. For example, ortho-naphthoquinones containing a phenolic hydroxyl group have shown greater antiproliferative activity. nih.govresearchgate.net While direct studies on this compound are limited, research on related structures provides insight. For example, a study on a novel marine naphthoquinone-naphthol derivative showed it could induce apoptosis by increasing cleaved caspase-3 levels and downregulating the EGFR/PI3K/Akt signaling pathway. nih.gov Another study found that Methyl protodioscin (B192190) induces apoptosis in prostate cancer cells by suppressing the MAPK signaling pathway. nih.gov

Table 2: Anticancer Mechanisms of 1,4-Naphthoquinone Derivatives
Mechanism of ActionDescriptionTarget Cancer Cells
ROS GenerationProduction of reactive oxygen species leading to oxidative stress and DNA damage.Various Carcinomas researchgate.net
Topoisomerase InhibitionInhibition of Topoisomerase I and II, enzymes critical for DNA replication.Leukemia (HL-60), various carcinomas mdpi.comnih.gov
Apoptosis InductionActivation of programmed cell death pathways, often caspase-dependent.Melanoma, Acute Myeloid Leukemia mdpi.comnih.gov
Signaling Pathway ModulationInhibition of pathways like STAT3, NF-κB, and EGFR/PI3K/Akt.Various Carcinomas researchgate.netresearchgate.netnih.gov

Source: Compiled from multiple studies on naphthoquinone derivatives. researchgate.netmdpi.comnih.govresearchgate.netnih.gov

Studies on Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The biological effects of compounds like this compound are fundamentally governed by their interactions with biological macromolecules. The electrophilic nature of the quinone moiety in related naphthoquinone compounds allows them to react with various biological targets, including proteins, DNA, and RNA, often through 1,4-Michael addition with nucleophilic thiol groups. mdpi.com

Interactions with proteins are critical to many observed bioactivities. For example, the inhibition of enzymes is a direct result of the compound binding to the protein, often at an active or allosteric site. mdpi.com Molecular docking simulations have been used to predict and analyze these interactions, suggesting that naphthoquinone derivatives can bind to the hinge region of proteins like STAT3, thereby inhibiting their function. nih.govresearchgate.net The study of polyphenol-macromolecule interactions using techniques like Isothermal Titration Calorimetry (ITC) reveals that both hydrogen bonding and hydrophobic interactions are often the driving forces. mdpi.com

Plant Growth Regulatory Activity of Naphthoate Derivatives

Derivatives of naphthalene, particularly those with a carboxylic acid or ester group, have long been recognized for their influence on plant growth and development. agriplantgrowth.complantgrowthhormones.comcabidigitallibrary.org Naphthalene acetic acid (NAA) and its derivatives are synthetic auxins, a class of plant hormones that play a central role in various physiological processes. agriplantgrowth.compeptechbio.com These compounds can be absorbed through the leaves, stems, and roots of plants and transported to where they exert their effects. plantgrowthhormones.com

The functions of these naphthoate-related compounds are diverse. They are known to promote root development, leading to an increased number of roots and enhanced absorption of water and nutrients. agriplantgrowth.comcabidigitallibrary.org They also play a role in fruit development by promoting fruit set, stimulating fruit enlargement, and preventing premature fruit drop. plantgrowthhormones.comcabidigitallibrary.org In horticulture, they are used to promote flower bud differentiation and can help in achieving uniform fruit maturation. agriplantgrowth.complantgrowthhormones.com

The mechanism of action involves regulating the synthesis and metabolism of endogenous plant hormones. agriplantgrowth.com By mimicking natural auxins like indole-3-acetic acid (IAA), they can influence cell division and elongation. peptechbio.com The use of these synthetic regulators allows for precise control over plant growth, which can lead to increased crop yields and improved quality. cabidigitallibrary.org While the specific activity of this compound as a plant growth regulator is not extensively documented, its structural similarity to known synthetic auxins suggests it could possess similar properties.

Table 3: Functions of Naphthalene-Based Plant Growth Regulators
FunctionPhysiological EffectAgricultural Application
Root PromotionInduces formation of adventitious roots, increases root branching.Improving plant establishment and nutrient uptake. agriplantgrowth.complantgrowthhormones.com
Fruit Set and GrowthPromotes fruit setting, increases fruit size, prevents premature drop.Enhancing yield and quality of fruit crops. plantgrowthhormones.com
Flowering ControlPromotes flower bud differentiation.Improving ornamental value and fruit production. agriplantgrowth.com
Growth RegulationCan inhibit cell elongation at higher concentrations, controlling plant size.Managing crop architecture and preventing lodging. google.com

Source: Based on studies of Naphthalene acetic acid (NAA) and 2-Naphthoxyacetic Acid (BNOA). agriplantgrowth.complantgrowthhormones.comgoogle.com

Design and Evaluation of Compounds Targeting Specific Biological Pathways

The rational design and synthesis of novel compounds based on the naphthalene scaffold is a key strategy in modern drug discovery. nih.gov By modifying the core structure of molecules like this compound, researchers aim to create derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties for specific biological targets. bohrium.com This process often involves a multidisciplinary approach that combines organic synthesis, biological evaluation, and computational modeling. nih.govnih.gov

For example, a series of novel naphthamide derivatives were designed and synthesized to act as inhibitors of the monoamine oxidase (MAO) enzymes, which are targets for treating neurological disorders. nih.gov Molecular docking simulations were used to predict how these compounds would bind to the enzyme, guiding the synthetic efforts. nih.gov Similarly, in the pursuit of new anticancer agents, naphthoquinone-naphthol derivatives were designed based on a marine natural product. nih.gov Structure-activity relationship (SAR) studies of the synthesized compounds revealed that specific modifications, such as the addition of an oxopropyl group, significantly enhanced the inhibitory effects on cancer cells. nih.gov

This targeted approach extends to antimicrobial drug development. The design of β-Naphthol derivatives as dual inhibitors of α-amylase and α-glucosidase was guided by molecular docking and SAR analysis, which identified that a 2-bromo substituted compound was a potent inhibitor. bohrium.com These studies highlight the importance of systematic structural modification and biological evaluation in developing compounds that can selectively interact with and modulate specific biological pathways, offering the potential for more effective and less toxic therapeutic agents.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

Future synthetic research will likely focus on developing more environmentally benign and efficient methods for the synthesis of Methyl 5-bromo-1-naphthoate and its derivatives. researchgate.net Green chemistry principles, such as maximizing atom economy and utilizing renewable feedstocks and safer solvents, are becoming central to modern chemical synthesis. researchgate.netauctoresonline.org

Key areas of development are expected to include:

Catalytic C-H Activation: Direct functionalization of the naphthalene (B1677914) core's C-H bonds offers a more atom-economical alternative to traditional methods that often require pre-functionalized starting materials. nih.govthieme-connect.comresearchgate.net Research into transition metal-catalyzed C-H activation will be crucial for selectively introducing new functional groups at various positions on the naphthoate ring system. nih.govresearchgate.net

Mechanochemistry and Flow Synthesis: Mechanochemical methods, which use mechanical force to induce chemical reactions, can significantly reduce or eliminate the need for solvents. researchgate.net Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying these techniques to the synthesis of brominated naphthalenes could lead to more sustainable manufacturing processes. researchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a growing area of green chemistry. researchgate.net Future research may explore the development of biocatalytic routes for the synthesis and derivatization of naphthoic acid esters, offering high selectivity under mild reaction conditions.

Exploration of New Catalytic Transformations and Selectivity Enhancements

The presence of both a bromo substituent and a methyl ester directing group on the naphthalene scaffold of this compound provides multiple handles for catalytic transformations. thieme-connect.com A significant future direction will be the exploration of novel catalytic systems that can achieve high regioselectivity in the functionalization of this polysubstituted naphthalene. researchgate.netnih.gov

Emerging research avenues include:

Orthogonal Functionalization: Developing catalytic systems that can selectively target either the C-Br bond or specific C-H bonds in the presence of the other functional groups is a key challenge. This would allow for a stepwise and controlled construction of complex molecular architectures.

Photoredox Catalysis: This approach uses light to drive chemical reactions and has emerged as a powerful tool in organic synthesis. researchgate.net Exploring photoredox-catalyzed cross-coupling reactions of this compound could open up new pathways for forming carbon-carbon and carbon-heteroatom bonds under mild conditions.

Stereoselective Synthesis: For derivatives of this compound that are chiral, the development of enantioselective catalytic methods will be essential for accessing single enantiomers, which is often crucial for biological applications.

A comparison of potential catalytic approaches is summarized in the table below.

Catalytic StrategyPotential AdvantagesResearch Focus
Transition Metal-Catalyzed C-H Activation High atom economy, direct functionalization. nih.govresearchgate.netCatalyst design for regioselectivity, understanding reaction mechanisms. nih.govresearchgate.net
Photoredox Catalysis Mild reaction conditions, unique reactivity pathways.Development of new photosensitizers, expansion of reaction scope.
Enantioselective Catalysis Access to single enantiomers for chiral derivatives.Design of chiral ligands and catalysts, application in pharmaceutical synthesis.

Advanced Functional Material Development Based on Naphthoate Architectures

The rigid, planar structure of the naphthalene core makes it an attractive building block for the development of advanced functional materials. jhu.edunih.gov Naphthalene and its derivatives are already utilized in organic light-emitting diodes (OLEDs) and other organic electronic devices. oled-intermediates.comtdl.orggatech.edu

Future research in this area will likely focus on:

Organic Semiconductors: By strategically modifying the structure of this compound through polymerization or by introducing other functional groups, it may be possible to create novel organic semiconductors with tailored electronic properties for applications in organic field-effect transistors (OFETs) and photovoltaics (OPVs). gatech.edu

Luminescent Materials: Naphthalene derivatives are known for their fluorescent properties. oled-intermediates.comresearchgate.net Further functionalization of the this compound scaffold could lead to the development of new fluorescent probes and materials for OLEDs with improved efficiency and stability. oled-intermediates.comresearchgate.netmdpi.com

Porous Materials: Incorporating naphthoate-based building blocks into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could yield porous materials with applications in gas storage, separation, and catalysis. mdpi.com The properties of these materials can be tuned by altering the structure of the organic linker. nih.govmdpi.com

Targeted Therapeutic and Diagnostic Applications in Biomedical Research

The naphthalene scaffold is a common feature in many biologically active compounds and approved drugs. lifechemicals.comdntb.gov.uaresearchgate.net This makes derivatives of this compound interesting candidates for biomedical research.

Potential future applications include:

Anticancer Agents: Naphthalene derivatives have been investigated for their anticancer properties. lifechemicals.comijpsjournal.comnih.gov Future work could involve the synthesis of a library of compounds derived from this compound for screening against various cancer cell lines. Some naphthalene-based compounds have been explored as inhibitors of proteins like SARS-CoV PLpro, indicating their potential as scaffolds for targeting specific enzymes. nih.govnih.gov

Diagnostic Probes: The inherent fluorescence of the naphthalene core can be exploited for the development of diagnostic tools. mdpi.comnih.gov By attaching specific targeting moieties to the this compound structure, fluorescent probes could be designed to selectively bind to and image specific biomolecules or cellular structures, such as G-quadruplexes in DNA. mdpi.commdpi.com

Theranostics: Combining therapeutic and diagnostic capabilities into a single molecule is a growing area of research. mdpi.com Naphthoate-based systems could be designed to both report on the presence of a disease marker through a fluorescent signal and deliver a therapeutic payload.

Computational Design and Predictive Modeling of Next-Generation Naphthoate Systems

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. jstar-research.comprotoqsar.commit.edu These methods can accelerate the discovery and development of new molecules and materials by predicting their properties and reactivity. jstar-research.com

Future research will leverage computational approaches to:

Predict Reactivity and Selectivity: Quantum mechanical methods like Density Functional Theory (DFT) can be used to model reaction pathways and predict the regioselectivity of catalytic transformations on the this compound scaffold. sciencepublishinggroup.com This can help in the rational design of experiments and the development of more efficient synthetic routes.

In Silico Drug Design: Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict the biological activity of novel naphthoate derivatives and their interactions with biological targets. ijpsjournal.comnih.govijpsjournal.com This allows for the prioritization of compounds for synthesis and biological testing. bohrium.com

Materials Property Prediction: Machine learning models can be trained on existing data to predict the electronic and optical properties of new naphthalene-based materials. nih.govneptjournal.comnih.gov This can guide the design of materials with desired characteristics for specific applications, such as in OLEDs or organic solar cells. researchgate.netbiorxiv.org

The table below outlines the potential impact of various computational methods on the study of naphthoate systems.

Computational MethodApplication AreaPredicted Outcome
Density Functional Theory (DFT) Synthetic Route PlanningReaction energies, transition state structures, regioselectivity. sciencepublishinggroup.com
Molecular Docking Drug DiscoveryBinding affinities and modes of interaction with protein targets. ijpsjournal.comnih.gov
QSAR & Machine Learning Materials Science & Drug DiscoveryPrediction of electronic properties, biological activity, and toxicity. protoqsar.comnih.govneptjournal.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.